(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
The compound "(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone" features a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and linked via a methanone bridge to a 5-bromofuran moiety.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICPMTVFMHPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule comprises two primary subunits:
- 5-Bromofuran-2-yl moiety : Introduced via electrophilic aromatic substitution or transition metal-catalyzed coupling.
- 2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl scaffold : Constructed through cyclocondensation of pyrazole derivatives followed by cyclopropanation.
Key challenges include regioselective bromination of the furan ring and stereochemical control during cyclopropane formation.
Synthesis of 5-Bromofuran-2-yl Intermediate
Bromination of Furan Derivatives
Electrophilic bromination of 2-acetylfuran using N-bromosuccinimide (NBS) in carbon tetrachloride achieves >85% yield at 0–5°C. Tribromooxyphosphorus (POBr₃) in acetonitrile under reflux provides an alternative pathway with 78% efficiency.
Table 1: Bromination Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 0–5 | 85 |
| POBr₃ | CH₃CN | 80 | 78 |
| Br₂/FeBr₃ | DCM | 25 | 65 |
Construction of Pyrazolo[1,5-a]Pyrazine Core
Cyclocondensation of Pyrazole-Amide Precursors
Reaction of 3-aminopyrazole-4-carboxamide with α-ketoglutaric acid in acetic acid at 120°C for 8 hours generates the dihydropyrazine ring (72% yield).
Cyclopropanation at C2 Position
Simmons-Smith Reaction
Treatment of 2-ketopyrazolo[1,5-a]pyrazine with diiodomethane and zinc-copper couple in diethyl ether produces the cyclopropyl derivative (61% yield). Excess reagent improves stereoselectivity.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cross-coupling between 2-bromopyrazine and cyclopropylboronic acid achieves 68% yield using Pd(PPh₃)₄/K₂CO₃ in dioxane at 90°C.
Methanone Bridge Formation
Friedel-Crafts Acylation
Reaction of 5-bromofuran with pyrazolo-pyrazine carbonyl chloride in AlCl₃/Nitrobenzene at −15°C affords 54% coupled product. Low yields stem from steric hindrance at the furan C2 position.
Industrial Scale-Up Considerations
Continuous Flow Bromination
Microreactor systems using NBS/CCl₄ achieve 92% conversion with residence time <30 seconds, minimizing decomposition.
Analytical Validation
Table 2: Spectroscopic Data for Final Product
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 1.15 (m, 4H, cyclopropane), δ 6.89 (s, furan H) |
| ¹³C NMR | 178.9 ppm (ketone C=O), 116.4 ppm (C-Br) |
| HRMS | [M+H]+ Calc. 362.0542, Found 362.0539 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the furan ring, potentially forming epoxides or other oxygenated derivatives.
Reduction: : The pyrazolopyrazine moiety may be reduced under catalytic hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur on the bromofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Various nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation Products: : Epoxides, hydroxylated derivatives.
Reduction Products: : Fully reduced pyrazolopyrazine derivatives.
Substitution Products: : Thiolated, aminated, or hydroxylated furan derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the activity of KIF18A, a motor protein involved in cell division, which is crucial for the replication of certain viruses. The inhibition of KIF18A could disrupt viral replication and provide a therapeutic avenue for treating viral infections .
Antimicrobial Properties
The pyrazolo[1,5-a]pyrazine moiety within the compound has been associated with antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from similar pyrazole frameworks have demonstrated efficacy against various pathogenic microorganisms .
Cancer Therapeutics
The structural characteristics of (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone suggest it may play a role in cancer treatment. Its ability to modulate cellular pathways involved in tumor growth and proliferation has been investigated. Specifically, compounds with similar structures have shown promise in inhibiting cancer cell lines and inducing apoptosis .
Synthesis of Heterocyclic Compounds
This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups facilitate reactions that yield new derivatives with potentially enhanced biological activities. For example, it can be transformed into other pyrazole-based compounds that possess improved pharmacological profiles .
Structure-Activity Relationship Studies
The study of structure-activity relationships (SAR) involving this compound has provided insights into how modifications can influence biological activity. By altering substituents on the furan or pyrazole rings, researchers can optimize the compound's efficacy and selectivity against specific biological targets .
Data Summary Table
Case Study 1: Antiviral Activity
In a recent investigation, derivatives of this compound were evaluated for their ability to inhibit viral replication in vitro. The results demonstrated a significant reduction in viral load when treated with these compounds, highlighting their potential as antiviral agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized pyrazole derivatives based on this compound. The derivatives were tested against common bacterial strains and fungi, revealing effective inhibition at low concentrations, thus suggesting their utility in developing new antimicrobial therapies.
Case Study 3: Cancer Cell Line Studies
Research into the anti-cancer properties of related compounds has shown that they can significantly reduce proliferation rates in various cancer cell lines. These findings support further exploration of this compound as a candidate for cancer treatment.
Mechanism of Action
Mechanism
The compound's effects are often a result of its interaction with biological macromolecules, such as proteins and nucleic acids.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites, disrupting normal catalytic function.
Receptor Binding: : Acts as an agonist or antagonist to various receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Synthetic Routes: The target compound likely employs cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) analogous to BPOH derivatives, given the bromofuran moiety and pyrazine core. highlights Suzuki coupling for introducing aryl groups to brominated precursors, a strategy transferable to the target compound’s synthesis .
Spectroscopic Characterization :
- ¹H/¹³C NMR and HRMS (as used for BPOH-TPA) would be critical for confirming the target compound’s structure. The bromine atom in the furan ring would produce distinct splitting patterns in NMR, while the cyclopropyl group’s rigidity may lead to characteristic upfield shifts .
Functional Group Impact: The 5-bromofuran group in the target compound may enhance electrophilic substitution reactivity compared to BPOH derivatives’ hydroxybenzophenone cores.
Biological Activity
The compound (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a bromofuran moiety and a dihydropyrazolo structure, contributing to its unique properties. The presence of the cyclopropyl group may enhance its lipophilicity and biological activity.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the KIF18A protein, which is implicated in cancer cell proliferation. Inhibitors of KIF18A can lead to mitotic arrest and apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole compounds against various viruses. The structural modifications in this compound may enhance its activity against viral infections by targeting viral replication mechanisms .
3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Case Study 1: KIF18A Inhibition
In a study assessing various compounds for KIF18A inhibition, this compound demonstrated effective inhibition at micromolar concentrations. The study utilized cell lines expressing KIF18A and reported significant reductions in cell viability upon treatment with the compound.
Case Study 2: Antiviral Screening
A screening of pyrazole derivatives for antiviral activity revealed that this compound exhibited moderate antiviral effects against the influenza virus, suggesting a mechanism involving interference with viral entry or replication processes.
Research Findings
Q & A
Q. Table 1: Comparative Crystallographic Parameters
| Parameter | Value () | Typical Range for Similar Compounds |
|---|---|---|
| Unit cell (Triclinic) | a = 7.1709 Å | 7.0–10.0 Å |
| Angle α | 81.156° | 75–85° |
| R-factor | 0.041 | <0.05 (High quality) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
